Bis(methyltellanyl)methane
Description
Bis(methyltellanyl)methane (C₃H₈Te₂), also known as dimethyl telluride or tellurobis(methane), is an organotellurium compound characterized by two methyltellanyl (-TeCH₃) groups bonded to a central methane carbon. Its molecular structure (Te–CH₂–Te) enables unique chalcogen bonding interactions, which influence its reactivity and applications in materials science and catalysis . This compound is synthesized via reactions involving tellurium, dichloromethane, and methylating agents in hydrazine hydrate-alkali systems, where tellurium selectively reduces chlorine atoms in dichloromethane to form methyltellanyl derivatives .
Properties
CAS No. |
100207-53-2 |
|---|---|
Molecular Formula |
C3H8Te2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
bis(methyltellanyl)methane |
InChI |
InChI=1S/C3H8Te2/c1-4-3-5-2/h3H2,1-2H3 |
InChI Key |
GBGJPEUOBILOCU-UHFFFAOYSA-N |
SMILES |
C[Te]C[Te]C |
Canonical SMILES |
C[Te]C[Te]C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Molecular and Structural Comparison
Key Observations :
- Chalcogen Bonding : this compound exhibits Te⋯Te interactions (~3.74–3.82 Å), shorter than the van der Waals radius of Te (4.12 Å), indicating significant chalcogen bonding . Selenium and sulfur analogs show weaker bonding due to smaller atomic radii and higher electronegativity.
- Electronic Effects : Tellurium’s lower electronegativity compared to S/Se enhances σ-hole formation, strengthening chalcogen bonds in Te-containing compounds .
Key Observations :
- Tellurium Specificity : Tellurium’s larger atomic size and lower electronegativity allow selective reduction of dichloromethane’s chlorine atoms, a process less efficient with S/Se .
- Catalytic Utility : this compound’s strong Te⋯Te interactions facilitate stereoselective organic transformations, outperforming S/Se analogs in reactions like lactone synthesis .
Physical and Thermal Properties
Table 3: Physical Properties
Key Observations :
- Boiling Points : Tellurium compounds generally exhibit higher boiling points than S/Se analogs due to stronger intermolecular forces (e.g., chalcogen bonding) .
- Thermal Stability : this compound’s stability is intermediate, outperforming unsaturated derivatives like 3-(methyltellanyl)-1-propene but lagging behind Se/S compounds with stronger covalent bonds .
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